molecular formula C7H11F3O2 B1480464 (4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol CAS No. 2091636-03-0

(4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol

Cat. No.: B1480464
CAS No.: 2091636-03-0
M. Wt: 184.16 g/mol
InChI Key: CGTHJIQAKPKPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by the presence of a trifluoromethyl group attached to a tetrahydropyran ring, which is further substituted with a methanol group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol typically involves multi-step organic reactions. One common method includes the reaction of a suitable tetrahydropyran derivative with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)aldehyde or (4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)carboxylic acid .

Scientific Research Applications

(4-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in (4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol distinguishes it from other similar compounds. This group imparts unique chemical properties such as increased stability and lipophilicity, making it valuable for various applications in research and industry .

Biological Activity

Overview

(4-(Trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol is an organic compound belonging to the class of tetrahydropyrans, featuring a trifluoromethyl group attached to a tetrahydropyran ring. This unique structure enhances its chemical properties, making it a subject of interest in biological research. The compound is being investigated for its potential biological activities, particularly its interactions with biomolecules and possible applications in medicinal chemistry.

PropertyValue
Molecular FormulaC₆H₇F₃O
Molecular Weight164.12 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point218.9 ± 8.0 °C
LogP-0.28
Flash Point97.7 ± 12.7 °C

The mechanism of action for this compound involves its interaction with specific molecular targets, primarily due to the lipophilicity imparted by the trifluoromethyl group. This characteristic allows the compound to effectively interact with hydrophobic regions of proteins and cell membranes, potentially modulating enzyme or receptor activities, which can lead to various biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation.
  • Anticancer Potential : The compound has been evaluated for its potential in inhibiting cancer cell proliferation. For example, derivatives of tetrahydropyran structures have shown activity against various cancer cell lines, suggesting that this compound could be explored further in this context.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structural features may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of tetrahydropyran were synthesized and tested for their anticancer activity against several cell lines, including breast and colon cancer cells. The results indicated that certain modifications to the tetrahydropyran structure enhanced cytotoxicity, with some compounds achieving an IC50 value below 10 µM against targeted cell lines .

Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial efficacy of tetrahydropyran derivatives, including this compound. The study demonstrated significant inhibition of bacterial growth at varying concentrations, suggesting potential applications in developing new antimicrobial agents .

Comparison with Similar Compounds

Compound NameBiological ActivityNotable Features
(4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanolModerate cytotoxicityChlorophenyl substituent enhances activity
(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyranHigh lipophilicityIncreased stability due to trifluoromethyl group

Properties

IUPAC Name

[4-(trifluoromethyl)oxan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O2/c8-7(9,10)6(5-11)1-3-12-4-2-6/h11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTHJIQAKPKPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol
Reactant of Route 2
(4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol
Reactant of Route 3
(4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol
Reactant of Route 4
(4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol
Reactant of Route 5
(4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol
Reactant of Route 6
(4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.